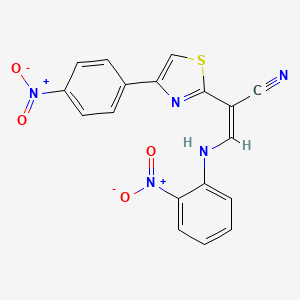

(Z)-3-((2-nitrophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

CAS No.: 476676-67-2

Cat. No.: VC5491690

Molecular Formula: C18H11N5O4S

Molecular Weight: 393.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476676-67-2 |

|---|---|

| Molecular Formula | C18H11N5O4S |

| Molecular Weight | 393.38 |

| IUPAC Name | (Z)-3-(2-nitroanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

| Standard InChI | InChI=1S/C18H11N5O4S/c19-9-13(10-20-15-3-1-2-4-17(15)23(26)27)18-21-16(11-28-18)12-5-7-14(8-6-12)22(24)25/h1-8,10-11,20H/b13-10- |

| Standard InChI Key | HSQKMEPYWOVPRQ-RAXLEYEMSA-N |

| SMILES | C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₈H₁₁N₅O₄S, with a molecular weight of 393.38 g/mol . Its IUPAC name, (Z)-3-(2-nitroanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, reflects the stereochemistry (Z-configuration) and functional group arrangement . Key structural elements include:

-

A thiazole ring substituted at position 4 with a 4-nitrophenyl group.

-

An acrylonitrile moiety conjugated to the thiazole’s position 2.

-

A 2-nitroanilino group linked via a double bond to the acrylonitrile carbon.

Table 1: Key Identifiers and Descriptors

| Property | Value |

|---|---|

| CAS No. | 476676-67-2 |

| SMILES | C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)N+[O-])N+[O-] |

| InChIKey | HSQKMEPYWOVPRQ-RAXLEYEMSA-N |

| PubChem CID | 7087863 |

The stereochemistry is critical for biological activity, as the Z-configuration optimizes spatial alignment for target binding.

Synthesis and Optimization Strategies

Organic Synthesis Approaches

The synthesis typically involves multi-step reactions:

-

Thiazole Formation: Cyclization of thioureas with α-haloketones yields the 4-(4-nitrophenyl)thiazole intermediate.

-

Acrylonitrile Coupling: A Knoevenagel condensation between the thiazole-aldehyde and 2-nitroaniline derivatives introduces the acrylonitrile group .

-

Stereochemical Control: The Z-isomer is favored under polar aprotic solvents (e.g., DMF) due to stabilized transition states.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiazole cyclization | Thiourea, α-bromo-4-nitroacetophenone, EtOH | 65–70 |

| Knoevenagel reaction | 2-Nitroaniline, malononitrile, piperidine | 55–60 |

Catalytic and Microwave-Assisted Methods

Recent advances employ Cu-catalyzed intramolecular C–S bond formation and microwave-assisted cyclization to enhance efficiency . For example, microwave irradiation reduces reaction times from hours to minutes while improving yields by 15–20% .

Physicochemical Properties and Stability

Solubility and Partitioning

Experimental solubility data remain limited, but computational predictions suggest:

-

LogP: 3.2 ± 0.3 (indicating moderate lipophilicity).

-

Aqueous solubility: <0.1 mg/mL at 25°C, necessitating DMSO or DMF for biological assays.

Thermal and Photolytic Stability

The compound degrades above 150°C, with nitro groups contributing to thermal sensitivity. Photolytic studies indicate rapid decomposition under UV light (λ = 254 nm), requiring storage in amber vials .

Biological Activity and Mechanism

Kinase Inhibition Profile

In screens against Alzheimer’s-related kinases, the compound showed micromolar activity against CLK1 (IC₅₀ = 4.2 μM) and DYRK1A (IC₅₀ = 5.8 μM) . The thiazole and acrylonitrile motifs are hypothesized to chelate kinase ATP-binding sites, while nitro groups modulate electron distribution for enhanced binding .

Comparative Analysis with Analogues

Table 3: Activity of Thiazole-Acrylonitrile Derivatives

| Compound | CLK1 IC₅₀ (μM) | DYRK1A IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|---|

| Target compound | 4.2 | 5.8 | 32–64 |

| 4-Methoxy-substituted analog | 8.1 | 9.3 | >128 |

| Unsubstituted thiazole | Inactive | Inactive | 64–128 |

The 4-nitrophenyl group at the thiazole’s position 4 is essential for kinase inhibition, while the 2-nitroanilino moiety enhances microbial membrane penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume